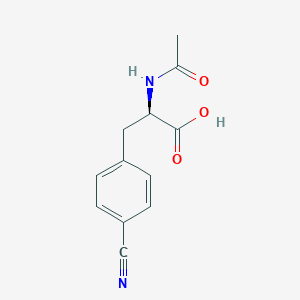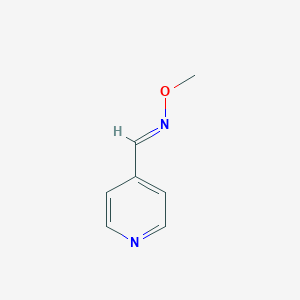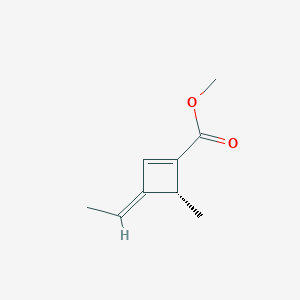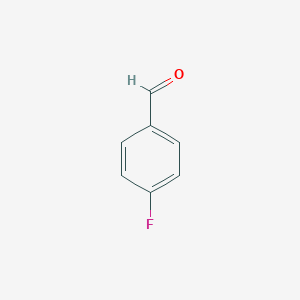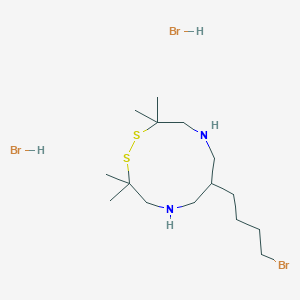
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane, also known as BBDTC, is a chemical compound that has gained attention in scientific research due to its unique properties. BBDTC is a cyclic sulfur-nitrogen compound that contains a macrocyclic ring structure. This compound is synthesized using a relatively simple method and has been used in various scientific research applications.
作用機序
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane functions as a chelating agent by forming a complex with metal ions. The macrocyclic ring structure of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane allows it to bind to metal ions in a specific manner, forming a stable complex. This complex can then be used in various applications such as metal extraction or as a contrast agent for MRI.
生化学的および生理学的効果
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is a relatively new compound, and further research is needed to fully understand its effects on living organisms.
実験室実験の利点と制限
One of the main advantages of using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in lab experiments is its high affinity for metal ions. This property makes it an excellent chelating agent for metal extraction and purification. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is that it has not been extensively studied in living organisms, and its effects on human health are not fully understood.
将来の方向性
There are several future directions for research on 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane. One area of research is the development of new materials for electronic devices using 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane as a precursor. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been shown to have unique electronic properties, and its incorporation into electronic materials could lead to the development of new technologies. Another area of research is the use of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in the development of new contrast agents for MRI. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has a high affinity for metal ions, and its incorporation into contrast agents could improve the sensitivity and specificity of MRI. Finally, further research is needed to fully understand the biochemical and physiological effects of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane on living organisms. This research could lead to the development of new applications for 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in medicine and biotechnology.
Conclusion
In conclusion, 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is a unique chemical compound that has gained attention in scientific research due to its high affinity for metal ions and unique properties. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been used in various scientific research applications such as metal extraction, the development of contrast agents for MRI, and the synthesis of new materials for electronic devices. Further research is needed to fully understand the potential applications of 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane in medicine and biotechnology.
合成法
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane is synthesized by reacting 1,2-diaminoethane with 1,4-dibromobutane in the presence of sulfur and a catalyst. The reaction forms a macrocyclic ring structure that contains both sulfur and nitrogen atoms. The resulting compound is purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has been used in various scientific research applications due to its unique properties. One of its most common uses is as a chelating agent for metal ions. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has a high affinity for metal ions such as copper, zinc, and nickel, and can be used to extract these ions from various sources. 7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane has also been used in the development of contrast agents for magnetic resonance imaging (MRI) and in the synthesis of new materials for electronic devices.
特性
CAS番号 |
129915-24-8 |
|---|---|
製品名 |
7-(4'-Bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane |
分子式 |
C15H33Br3N2S2 |
分子量 |
545.3 g/mol |
IUPAC名 |
7-(4-bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane;dihydrobromide |
InChI |
InChI=1S/C15H31BrN2S2.2BrH/c1-14(2)11-17-9-13(7-5-6-8-16)10-18-12-15(3,4)20-19-14;;/h13,17-18H,5-12H2,1-4H3;2*1H |
InChIキー |
KMXRYUCLHHUOPY-UHFFFAOYSA-N |
SMILES |
CC1(CNCC(CNCC(SS1)(C)C)CCCCBr)C.Br.Br |
正規SMILES |
CC1(CNCC(CNCC(SS1)(C)C)CCCCBr)C.Br.Br |
その他のCAS番号 |
129915-24-8 |
同義語 |
7-(4'-bromobutyl)-3,3,11,11-tetramethyl-1,2-dithia-5,9-diazacycloundecane 7-BBTDU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
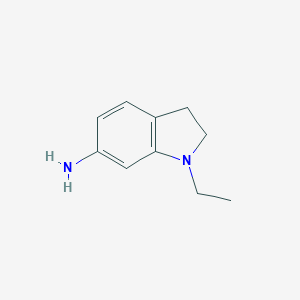
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
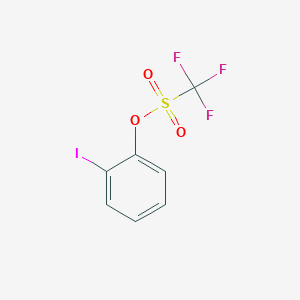
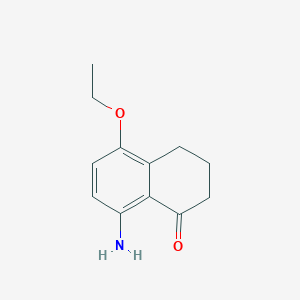
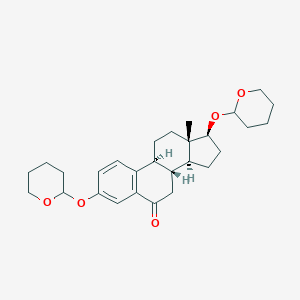
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)
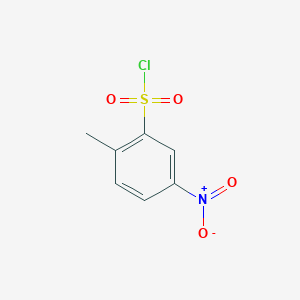
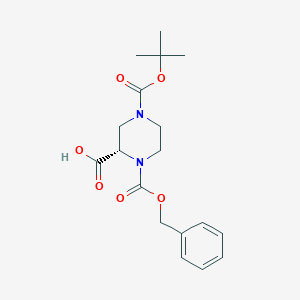
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
